molecular formula C15H6Cl6O4 B101119 Bis(2,4,6-trichlorophenyl) malonate CAS No. 15781-70-1

Bis(2,4,6-trichlorophenyl) malonate

Cat. No. B101119
CAS RN: 15781-70-1
M. Wt: 462.9 g/mol
InChI Key: WYPCGKBOSFOHGU-UHFFFAOYSA-N
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Description

Bis(2,4,6-trichlorophenyl) malonate is a chemical compound that is part of a broader class of organic compounds known for their diverse applications and interesting chemical properties. While the specific compound bis(2,4,6-trichlorophenyl) malonate is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the behavior of bis(2,4,6-trichlorophenyl) malonate.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of halogenated phenyl derivatives with various reagents. For instance, the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony is achieved by reacting RFLi with PnCl3 . Similarly, the synthesis of bis(tetraphenylantimony) malonate involves the reaction of tetraphenylantimony bromide with silver malonate . These methods suggest that the synthesis of bis(2,4,6-trichlorophenyl) malonate could potentially be carried out through analogous reactions involving chlorophenyl derivatives and malonate precursors.

Molecular Structure Analysis

The molecular structures of related compounds are characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of bis(tetraphenylantimony) malonate reveals a tridentate carboxylate ligand with distorted octahedral and trigonal-bipyramidal coordination geometries around the antimony atoms . The structure of organomercury compounds like bis(2,4,6-trichlorophenoxymethyl) mercury shows linear C-Hg-C bonding with intramolecular and intermolecular contacts . These findings provide a basis for understanding the potential molecular geometry and bonding environment of bis(2,4,6-trichlorophenyl) malonate.

Chemical Reactions Analysis

Chemical reactions involving related compounds demonstrate the reactivity of malonate derivatives and halogenated phenyl groups. The Mitsunobu reaction is used to alkylate bis(2,2,2-trifluoroethyl) malonates, indicating that malonate esters can act as carbon nucleophiles . The synthesis of a persistent radical involving a (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical shows the potential for creating stable radicals with these types of compounds . These reactions suggest that bis(2,4,6-trichlorophenyl) malonate could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. For instance, the redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene show reversible redox waves, indicating electroactive behavior . The crystal structures of polymeric bis(triphenyltin) malonates reveal the formation of linear infinite polymeric chains, which could imply similar polymeric tendencies for bis(2,4,6-trichlorophenyl) malonate . These properties are crucial for understanding the behavior of bis(2,4,6-trichlorophenyl) malonate in various environments and applications.

Safety And Hazards

Bis(2,4,6-trichlorophenyl) malonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

bis(2,4,6-trichlorophenyl) propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl6O4/c16-6-1-8(18)14(9(19)2-6)24-12(22)5-13(23)25-15-10(20)3-7(17)4-11(15)21/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPCGKBOSFOHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382652
Record name Bis(2,4,6-trichlorophenyl) propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4,6-trichlorophenyl) malonate

CAS RN

15781-70-1
Record name Bis(2,4,6-trichlorophenyl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2,4,6-trichlorophenyl) propanedioate
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Synthesis routes and methods I

Procedure details

A mixture of 2,4,6-trichloro-phenol (157.6 g, 0.8 mol), malonic acid (52 g, 0.5 mol), and POCl3 (98 mL, 1.05 mol) is heated at reflux for 4 hours. The reaction mixture is cooled slightly and poured into a mixture of ice, water, and ether with stirring. The solid is collected by filtration and dried in vacuo to give malonic acid bis(2,4,6-trichloro-phenyl)ester.
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Synthesis routes and methods II

Procedure details

A mixture of malonic acid (20 g, 192 mmol), 2,4,6-trichlorophenol (72 g, 365 mmol), and phosphorus oxychloride (38 mL, 403.2 mmol) was stirred at reflux for 12 h. The reaction mixture was cooled to 70° C. and poured into ice water. The solid was collected by filtration, washed with water, and air-dried to give malonic acid bis-(2,4,6-trichloro-phenyl)ester (85 g, 95%). A solution of malonic acid bis-(2,4,6-trichloro-phenyl)ester (85 g, 183.6 mmol) and ethyl 3-aminocrotonate (26.1 g, 202 mmol) in bromobenzene (100 mL) was stirred at reflux for 50 min. The reaction mixture was cooled to 50° C. and diluted with EtOAc (260 mL). The solid was collected by filtration, washed with water, and air-dried, to give 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 86%).
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Synthesis routes and methods III

Procedure details

A mixture of malonic acid (20 g, 192 mmol), 2,4,6-trichlorophenol (72 g, 365 mmol), and phosphorus oxychloride (38 mL, 403.2 mmol) was stirred at reflux for 12 hours. The reaction mixture was cooled to 70° C. and poured into icy water. The solid was collected by filtration, washed with water, and air dried to give malonic acid bis-(2,4,6-trichloro-phenyl) ester (85 g, 95%). A solution of malonic acid bis-(2,4,6-trichloro-phenyl) ester (85 g, 184 mmol) and ethyl 3-aminocrotonate (26.08 g, 202 mmol) in bromobenzene (100 mL) was stirred at reflux for 50 min. The reaction mixture was cooled to 50° C. and diluted with EtOAc (260 mL). The solid was collected by filtration, washed with water, and air dried to give 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 86%). A solution of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31.0 g, 157 mmol) in phosphorus oxychloride (60.0 mL, 629 mmol) was stirred at reflux for 1.5 hours. The extra phosphorus oxychloride was removed using a rotary evaporator and the reaction mixture was poured into icy water. The solid was removed by filtration. The filtrate was extracted with dichloromethane (3×100 mL), and concentrated using a rotary evaporator. The residue was further purified by column (SiO2, Hexanes/EtOAc=5:1) to yield 4,6-dichloro-2-methyl nicotinic acid ethyl ester (16.9 g, 46%). A solution of 4,6-dichloro-2-methyl nicotinic acid ethyl ester (16.9 g, 71.3 mmol) in MeOH (60 mL) was mixed with sodium methoxide (58 mL, 257 mmol) and stirred at reflux for 12 hours. The reaction was quenched by adding AcOH (50 mL), diluted with water (200 mL), extracted with dichloromethane (3×100 mL), and concentrated using a rotary evaporator. The residue was further purified by column (SiO2, Hexanes/EtOAc=6:1) to yield 4,6-dimethoxy-2-methyl nicotinic acid methyl ester (10 g, 67%). A solution of 4,6-dimethoxy-2-methyl nicotinic acid methyl ester (2.6 g, 12.3 mmol) and lithium hydroxide (1.06 g, 44.1 mmol) in water (40 mL), MeOH (30 mL) and THF (20 mL) was stirred at reflux for 4 hours. The reaction mixture was concentrated using a rotary evaporator to dryness. The residue was mixed with conc. HCl (20 mL) and was concentrated again on high vacuum to dryness to yield crude 4,6-dimethoxy-2-methyl nicotinic acid. To a solution of 4,6-dimethoxy-2-methyl nicotinic acid (2.5 g, 12.0 mmol) in dichloromethane (50 mL) and THF (50 mL) at room temperature was added oxalyl chloride (2.57 mL, 29.4 mmol) and DMF (3 drops). The reaction mixture was stirred at room temperature for 30 min., concentrated to dryness using a rotary evaporator to afford crude 4,6-dimethoxy-2-methyl nicotinic-acid chloride HCl salt (2.8 g). A solution of 4,6-dimethoxy-2-methyl nicotinic acid chloride HCl salt (4.8 g, 23.5 mmol) in dichloromethane (100 mL) at room temperature was poured in to a beaker of ammonium hydroxide (200 mL). The reaction mixture was stirred at room temperature for 1 hour, extracted with dichloromethane (3×100 mL), and concentrated using a rotary evaporator to yield 4,6-dimethoxy-2-methyl-nicotinamide (2.4 g, 52%) as a light yellow solid. A solution of 4-hydroxy-3,5-dimethylbenzonitrile (2 g, 13.6 mmol) in DMF (20 mL) at room temperature was mixed with sodium hydride (0.706 g, 17.6 mmol) and stirred for 30 min. Benzyl bromide (1.62 mL, 13.6 mmol) was then added and the reaction mixture was stirred at room temperature for 24 hours. The reaction was quenched by adding water (200 mL), extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator. The residue was further purified by column (SiO2, Hexanes/EtOAc=6:1) to yield 4-benzyloxy-3,5-dimethylbenzonitrile (3.25 g, 100%) as a white solid. To a solution of 4,6-dimethoxy-2-methyl-nicotinamide (1 g, 5.1 mmol) in THF (120 mL) at −20° C. was added n-BuLi (9.6 mL, 15.3 mmol). The reaction was stirred at −20° C.-0° C. for 2.5 hours and then was cooled to −78° C. At −78° C. 4-benzyloxy-3,5-dimethylbenzonitrile (1.21 g, 5.1 mmol) was added, the cooling bath was removed, and the reaction was allowed to warm up gradually to room temperature. After stirring at room temperature for 20 hours the reaction was quenched by adding water (100 mL), extracted with dichloromethane (3×100 mL), and concentrated using a rotary evaporator. The residue was further purified by column (SiO2, Hexanes/EtOAc/MeOH 3:2:1) to yield 7-(4-benzyloxy-3,5-dimethyl-phenyl)-2,4-dimethoxy-[1,6]naphthyridin-5-ylamine (0.4 g, 19%) and 7-(4-benzyloxy-3,5-dimethyl-phenyl-2,4-dimethoxy-6H-[1,6]naphthyridin-5-one (0.34 g, 16%). A solution of 7-(4-benzyloxy-3,5-dimethyl-phenyl)-2,4-dimethoxy-[1,6]naphthyridin-5-ylamine (0.4 g, 0.96 mmol) in DMF (100 mL) and MeOH (50 mL) was mixed with palladium/carbon (0.1 g) and subjected to hydrogenation (50 psi) for 2 hours. The mixture was filtered through a celite-pad. The filtrate was concentrated on high vacuum to afford 4-(5-amino-2,4-dimethoxy-1,6-naphthyridin-7-yl)-2,6-dimethylphenol (0.31 g, 100%); MS (ES) m/z: 326 (M+1); MP 163.2-165.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
T Kappe - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
(R = H) [ 15781‐70‐1 ] C 15 H 6 Cl 6 O 4 (MW 462.93) InChI = 1S/C15H6Cl6O4/c16‐6‐1‐8(18)14(9(19)2‐6)24‐12(22)5‐13(23)25‐15‐10(20)3‐7(17)4‐11(15)21/h1‐4H,5H2 InChIKey …
Number of citations: 8 onlinelibrary.wiley.com
W Stadlbauer, ES Badawey, G Hojas, P Roschger… - Molecules, 2001 - mdpi.com
The use of malonates such as diethyl malonates 9, (chlorocarbonyl)ketenes 15 and bis(2,4,6-trichlorophenyl) malonates 18 as reagents for cyclocondensation with 1,3-dinucleophiles to …
Number of citations: 49 www.mdpi.com
S Yun-Lian, H Tao, N Xu-Liang, P Da-Yong… - … New Crystal Structures, 2019 - degruyter.com
Crystal structure of bis(2,4,6-trichlorophenyl) malonate, C15H6Cl6O4 Page 1 Z. Kristallogr. NCS 2019; 234(2): 331–332 Shi Yun-Lian, Huang Tao, Nie Xu-Liang, Peng Da-Yong*, Liu …
Number of citations: 1 www.degruyter.com
MT Cocco, C Congiu, V Onnis - European journal of medicinal chemistry, 2000 - Elsevier
4-hydroxy-2-pyridone derivatives 2 were prepared by reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate. These compounds were further reacted …
Number of citations: 106 www.sciencedirect.com
RA Glennon, ME Rogers… - Journal of Heterocyclic …, 1980 - Wiley Online Library
Several derivatives of mesoionic imidazo[1,2‐α]pyrimidine‐5,7‐dione and 1,2,4‐triazolo[1,5‐α]pyrimidine‐5,7‐dione, two new examples of mesoionic xanthine ring systems, were …
Number of citations: 26 onlinelibrary.wiley.com
M Güllü, A Dinçsönmez, Ö Özyavaş - 2010 - Wiley Online Library
A very simple and efficient procedure for the synthesis of novel 2‐hydroxy‐4H‐pyrimido[1,2‐a]pyrimidin‐4‐ones is described. Title compounds were obtained from the room temperature …
NS Habib, T Kappe - Monatshefte für Chemie/Chemical Monthly, 1984 - Springer
Two series of 2H-pyrano[2,3-d]pyrimidine-2,5(6H)-dione derivatives have been prepared. Thus, the reaction of 6-hydroxy-pyrimidin-4(3H)-ones (1 a–c) with bis-2,4,6-trichlorphenyl …
Number of citations: 9 link.springer.com
N Suzuki, T MIWA, S AIBARA, H KANNO… - Chemical and …, 1992 - jstage.jst.go.jp
A series of 6-substituted [1, 3, 4] thiadiazolo [3, 2-a]-1, 2, 3-triazolo [4, 5-d] pyrimidin-9 (3H)-one derivatives 4a-z were synthesized from 5-substituted 1, 3, 4-thiadiazol-2-amines 5 by the …
Number of citations: 48 www.jstage.jst.go.jp
S Giandinoto, GO Mbagwu… - Journal of …, 1996 - Wiley Online Library
The synthesis of the first examples of Class II mesoionic xanthine acyclonucleosides is described. A series of mesoionic anhydro‐(8‐methoxyalkyl‐5‐hydroxy‐7‐oxothiazolo[3,2‐a]…
Number of citations: 21 onlinelibrary.wiley.com
A Ustalar, M Yilmaz - Tetrahedron letters, 2017 - Elsevier
2-Hydroxy-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-one 2a and 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one 2b, were obtained in high yields under mild conditions from the cyclization …
Number of citations: 16 www.sciencedirect.com

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